

# Pharmacokinetic Sampling and Dosing Schedule

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## Compound Focus: Atiprimod

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The table below summarizes the key pharmacokinetic (PK) sampling scheme and dosing information from a Phase I study in patients with advanced cancer [1].

Parameter Category	Details
Dosing Schedule	Oral dose once daily for 14 days, followed by 14 days off drug (constituting one 28-day cycle) [1].
Fasting Instructions	No food for at least 2 hours before and 2 hours after dosing. Intake of 1-2 glasses of water (or other clear beverages) was required during this 4-hour window [1].
Baseline PK Sample	Drawn before the first dose administration [1].
Intensive PK Sampling (Day 1)	Multiple blood samples (approx. 0.25 tsp each) at: 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours after the first dose [1].
Sparse PK Sampling	Additional single blood samples (approx. 0.5 tsp) at 24, 48, and 72 hours after the first dose [1].

## Experimental Protocol Overview

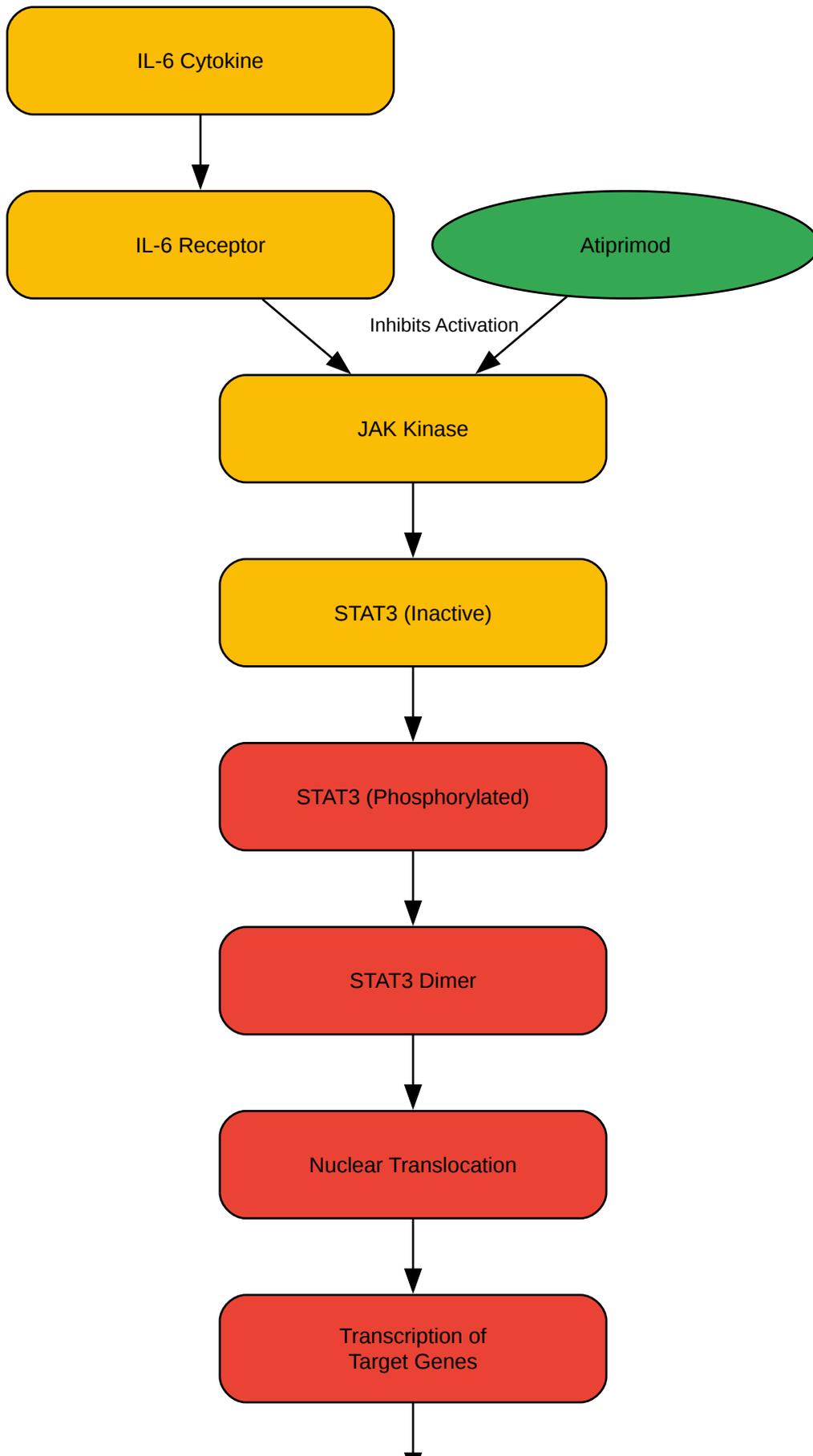
The referenced study was an open-label, dose-escalation trial designed to identify the maximum tolerated dose (MTD) and evaluate the safety and pharmacokinetics of **Atiprimod** in patients with advanced cancer [1].

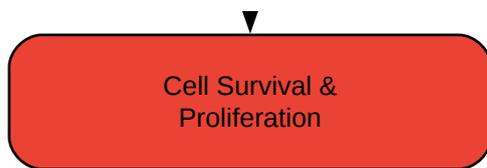
- **Drug Formulation:** The study started with tablets for the first patient group and planned to switch to capsules for subsequent groups if initial safety was acceptable [1].
- **Dose Escalation:** The study planned to test up to 8 dose levels, ranging from 60 mg/day to 360 mg/day, using a standard 3+3 design [1].
- **Patient Diaries:** Patients were required to maintain a diary to record drug intake, beverage consumption around dosing, concomitant medications, and any side effects [1].
- **Analytical Method:** The PK analysis involved measuring the amount of **Atiprimod** in the blood samples collected, though the specific bioanalytical method (e.g., LC-MS) is not detailed in the available source [1].

## Mechanism of Action and Signaling Pathways

Although not directly part of classical PK, understanding the drug's mechanism and its downstream effects (pharmacodynamics) is crucial for a comprehensive whitepaper. Preclinical studies in multiple myeloma (MM) cell lines have revealed **Atiprimod**'s key mechanisms.

The following diagram illustrates the primary signaling pathway targeted by **Atiprimod**, as identified in *in vitro* studies [2].





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**Atiprimod** inhibits the IL-6/JAK/STAT3 signaling pathway, a key driver of myeloma cell survival and proliferation [2].

- **Key Molecular Events:** **Atiprimod** was shown to block the IL-6-induced phosphorylation of STAT3, a critical protein for myeloma cell growth and survival. This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-XL, and Mcl-1 [2].
- **Cellular Outcomes:** The downstream effects include cell cycle arrest in the G0/G1 phase and the induction of apoptosis through the activation of caspase-3 and subsequent cleavage of PARP [2].
- **Activity in Patient Samples:** The drug also suppressed the proliferation of myeloma colony-forming cells in fresh bone marrow samples from newly diagnosed patients [2].

## Additional Context for Researchers

- **Clinical Development Shift:** While initially investigated for advanced cancers and multiple myeloma, a subsequent trial uncovered a promising response in a patient with advanced carcinoid tumors. This led to a strategic shift in its clinical development path towards neuroendocrine cancers, with plans for a dedicated Phase I/II trial in carcinoid patients [3].
- **Tissue Distribution:** Early tissue distribution studies were noted to show that **Atiprimod** accumulates at the highest concentrations in the liver and gastrointestinal tract, which aligned with the observed activity in carcinoid tumors with liver metastases [3].

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## References

1. Study of Atiprimod Treatment for Patients With Advanced ... [patlynk.com]
2. Atiprimod blocks STAT3 phosphorylation and induces ... [pmc.ncbi.nlm.nih.gov]

3. Callisto Pharmaceuticals Release: Atiprimod Clinical Trial ... [biospace.com]

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